2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol
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Overview
Description
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and tert-butyl groups attached to a phenol ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, diselenide catalysts, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, dichloromethane.
Substitution: Electrophilic reagents, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of stabilizers and inhibitors for polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and tert-butyl groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-[4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-[Methoxy-(4-methoxyphenyl)methyl]-2,6-ditert-butyl-phenol stands out due to its unique combination of methoxy and tert-butyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering advantages such as enhanced stability and reactivity compared to similar compounds .
Properties
CAS No. |
75393-93-0 |
---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[methoxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C23H32O3/c1-22(2,3)18-13-16(14-19(20(18)24)23(4,5)6)21(26-8)15-9-11-17(25-7)12-10-15/h9-14,21,24H,1-8H3 |
InChI Key |
WQZJJNLYTLWLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
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